molecular formula C24H22N2O6S B554558 Z-Cys(Bzl)-ONp CAS No. 3401-37-4

Z-Cys(Bzl)-ONp

Cat. No. B554558
CAS RN: 3401-37-4
M. Wt: 466.5 g/mol
InChI Key: LQPKVCBYFUURJM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Cys(Bzl)-ONp is a compound used for pharmaceutical testing . It is also used in proteomics research .


Molecular Structure Analysis

The molecular formula of Z-Cys(Bzl)-ONp is C24H22N2O6S . Its molecular weight is 466.51 . The SMILES string representation of its structure is [O-]N+c1ccc(OC(=O)C@HNC(=O)OCc3ccccc3)cc1 .

It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Enzymatic Synthesis of Peptides : A study by Irokawa and Tominaga (1991) focused on the enzymatic synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu using enzymes like papain, chymotrypsin, and thermolysin. They optimized conditions for high yield synthesis, exploring pH, reaction time, and solvent effects (Irokawa & Tominaga, 1991).

  • Synthesis of Model Peptides for Iron-Sulfur Proteins : Ohta et al. (1979) synthesized a model peptide for iron-sulfur proteins using a similar compound, Z-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-OH. This work contributes to understanding the structure and function of iron-sulfur proteins (Ohta et al., 1979).

  • Nanoparticle Engineering : Mantion et al. (2008) utilized a variant, Z-(l-Val)2-l-Cys(S-Bzl)-OMe, in the engineering of silver nanoparticles via oligovaline organogels. They found that the sulfur-containing peptide significantly influences the shape and size of the nanoparticles, demonstrating an application in nanotechnology (Mantion et al., 2008).

  • Pharmacological Studies : Ferger and Chan (1975) synthesized and evaluated the pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin, utilizing Z-Cys(Bzl)-Tyr(Bzl)-Ile-Leu-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2 in their process. Their work contributed to understanding the biological activity and potential medical applications of peptide analogs (Ferger & Chan, 1975).

  • Oligopeptide Synthesis with Papain : Chou et al. (1978) reported the papain-catalyzed synthesis of various oligopeptides including Z-Val-Cys(Bzl)-X-OTMB tripeptides, demonstrating papain's utility in oligopeptide synthesis (Chou et al., 1978).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(4-nitrophenyl) (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPKVCBYFUURJM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Cys(Bzl)-ONp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
CW Smith, VJ Hruby, MF Ferger - Journal of Medicinal Chemistry, 1974 - ACS Publications
[4-Serine] tocinoic acid and [4-serine] tocinamide (the 20-membered disulfide pentapeptide and pentapeptide amide ring of isotocin and glumitocin), as well as the two deamino …
Number of citations: 1 pubs.acs.org
M Zaoral, M Flegel - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
To complement the existing data and some of our preceding results8-I2 we decided to synthesize the vasopressin and oxytocin ring. The key intermediate in both syntheses was the …
Number of citations: 14 cccc.uochb.cas.cz
R Walter, CW Smith, J Roy… - Journal of Medicinal …, 1976 - ACS Publications
The proline residue in position 7 of oxytocin occupies one of the four corner positions in the two 6 turns proposed for the preferred conformation of the pituitary hormone. It has been …
Number of citations: 22 pubs.acs.org
P Dreyfuss - Journal of Medicinal Chemistry, 1974 - ACS Publications
In both lysine-vasopressin and arginine-vasopressin, the eighth position in the chain is occupied by a basic acid. A priori, it seems obvious that the cation-forming group in the side …
Number of citations: 19 pubs.acs.org
J Kovacs, Y Hsieh - The Journal of Organic Chemistry, 1982 - ACS Publications
Discussion A distinction between the 5 (4H)-oxazolone and the en-olization mechanism of racemization of C-activated peptide derivatives is the following: in the 5 (4H)-oxazolone …
Number of citations: 8 pubs.acs.org
MF Ferger, WC Jones Jr, DF Dyckes… - Journal of the …, 1972 - ACS Publications
Pressinoic acid, the cyclic disulfide of cysteinyltyrosylphenylalanylglutaminylasparaginylcysteine which contains the pressin ring …
Number of citations: 38 pubs.acs.org
JD Glass, A Talansky, Z Grzonka… - Journal of the …, 1974 - ACS Publications
Procedureshave been established for the attachment of N-protected cysteine derivatives to solid sup-ports through an S-dinitrophenylene bridge. Solid-phase peptide synthetic …
Number of citations: 20 pubs.acs.org
BB ckle, B Galunsky - Applied and Environmental Microbiology, 1995 - Am Soc Microbiol
A serine protease from the keratin-degrading Streptomyces pactum DSM 40530 was purified by casein agarose affinity chromatography. The enzyme had a molecular weight of 30,000 …
Number of citations: 446 journals.asm.org
VJ Hruby, G Flouret, V Du Vigneaud - Journal of Biological Chemistry, 1969 - Elsevier
Two analogues of oxytocin in which the glutamine residue at position 4 has been replaced by isoleucine and leucine residues, respectively, have been prepared by total synthesis via …
Number of citations: 28 www.sciencedirect.com
SJ Tantry, VV Suresh Babu - Letters in Peptide Science, 2003 - Springer
9-Fluorenylmethyl chloroformate has been demonstrated to be useful reagent for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids. These include …
Number of citations: 3 link.springer.com

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